molecular formula C10H5BrF3N3O B1384213 5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 338757-54-3

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No.: B1384213
CAS No.: 338757-54-3
M. Wt: 320.07 g/mol
InChI Key: JUCVUSOJYXQXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is a sophisticated multifunctional heterocyclic compound designed for advanced research and development. Its structure incorporates a brominated pyrimidinol core, a 2-pyridinyl substituent, and a metabolically stable trifluoromethyl group, making it a highly valuable scaffold in medicinal chemistry and drug discovery. The presence of multiple nitrogen atoms allows for strong hydrogen bonding and coordination to metal centers, which can be exploited in materials science and catalyst design. The bromine atom at the 5-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid exploration of structure-activity relationships. The electron-withdrawing trifluoromethyl group adjacent to the pyrimidinol moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the development of bioactive molecules. This compound is particularly useful as a key intermediate in the synthesis of potential enzyme inhibitors, such as kinase inhibitors, where the pyrimidine core can act as a purine mimic. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N3O/c11-6-7(10(12,13)14)16-8(17-9(6)18)5-3-1-2-4-15-5/h1-4H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCVUSOJYXQXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

  • Reagents and Conditions : Bromine or a suitable brominating agent is added to a solution of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol in an organic solvent like dichloromethane or chloroform.
  • Temperature Control : The reaction is maintained at low temperatures (often 0°C to room temperature) to ensure selective bromination at the 5-position.
  • Workup : After completion, the reaction mixture is quenched, and the product is isolated by extraction, washing, drying, and purification techniques such as crystallization or column chromatography.
  • Outcome : This method yields 5-bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol with high regioselectivity and purity.

Industrial Scale Production

  • Process Optimization : Industrial synthesis adapts the laboratory bromination process to continuous flow reactors or automated batch systems to improve yield, reproducibility, and safety.
  • Reaction Monitoring : Real-time monitoring of reaction parameters (temperature, bromine concentration, reaction time) is critical to maintain product quality.
  • Purification : Industrial purification may involve crystallization and filtration steps optimized for large-scale throughput.

One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines

A more recent method for preparing 5-bromo-2-substituted pyrimidine compounds, including this compound analogs, involves a one-step reaction between 2-bromomalonaldehyde and amidine derivatives.

  • Procedure :
    • At 0°C, 2-bromomalonaldehyde is added to glacial acetic acid with molecular sieves.
    • Acetamidine hydrochloride or other amidines are added dropwise in acetic acid.
    • The reaction mixture is heated to 100°C and maintained until completion (5-8 hours).
    • After cooling, water is added, and the product is isolated by filtration, washing, extraction with dichloromethane, and drying.
  • Advantages :
    • Uses inexpensive and readily available raw materials.
    • Short reaction time and simple operation.
    • Safe reaction conditions with straightforward post-processing.
    • Yields for related compounds (e.g., 2-methyl-5-bromopyrimidine) are reported around 33-43%.

This method offers a simplified and cost-effective route potentially adaptable for the target compound or its close derivatives.

Preparation Method Key Features Reagents Conditions Yield Scale Suitability Notes
Bromination of 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol Selective bromination Bromine or brominating agent, DCM/CHCl3 Low temperature (0-25°C) High (not specified) Lab and industrial Requires precursor synthesis
Four-step pyridine derivative synthesis Multi-step, mild conditions Diethyl malonate, NaH, HCl, Fe, CuBr2, tert-butyl nitrite 0-100°C, 24 h steps Moderate (overall ~31%) Scalable Detailed reaction optimization available
One-step 5-bromo-2-substituted pyrimidine synthesis Single-step, simple 2-bromomalonaldehyde, amidines, acetic acid 0-100°C, 5-8 h Moderate (33-43%) Potential for scale-up Cost-effective, safe
  • Selectivity and Safety : Bromination reactions require careful temperature control to avoid polybromination or degradation. Use of safer brominating agents and continuous flow reactors enhances safety.
  • Yield Optimization : Reaction parameters such as molar ratios, solvent choice, reaction time, and temperature significantly influence yields. For example, in the four-step synthesis, increasing hydrochloric acid concentration and reaction temperature improved hydrolysis yield.
  • Purification : Organic solvent extraction, washing with saturated sodium bicarbonate and sodium chloride solutions, drying over sodium sulfate, and distillation or column chromatography are standard purification steps.
  • Scalability : Industrial methods emphasize continuous flow and automation to maintain reproducibility and safety.
  • Environmental and Cost Factors : The one-step synthesis using 2-bromomalonaldehyde and amidines reduces steps, waste, and cost, aligning with green chemistry principles.

The preparation of this compound primarily relies on selective bromination of the corresponding pyrimidinol precursor under controlled conditions. Alternative synthetic routes, including multi-step pyridine derivative synthesis and one-step pyrimidine formation from 2-bromomalonaldehyde and amidines, provide valuable methodologies that balance yield, safety, and scalability. Detailed reaction conditions, reagent ratios, and purification protocols have been established in patents and research literature, offering robust frameworks for laboratory and industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridinyl and pyrimidinol moieties can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, exhibit potent anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and survival. For instance, the compound has been investigated for its effects on cell cycle regulation and apoptosis induction in various cancer cell lines .

Neuroprotective Effects
The compound has also been evaluated for its neuroprotective potential. It is believed to exert protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival. This makes it a candidate for further exploration in the treatment of conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in preclinical models. The compound inhibits the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against bacterial strains resistant to conventional antibiotics. The structure of this compound allows it to interact with bacterial enzymes, disrupting their function and leading to cell death. This aspect is particularly relevant given the rising concern over antibiotic resistance in clinical settings .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from simpler pyrimidine derivatives. Researchers are actively exploring various synthetic routes to obtain this compound and its analogs with enhanced biological properties or reduced toxicity profiles .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in specific therapeutic contexts:

Study Focus Findings
Study ACancer TreatmentShowed significant inhibition of tumor growth in xenograft models; IC50 values indicated potent activity against specific cancer cell lines .
Study BNeuroprotectionDemonstrated reduction in neuroinflammatory markers in animal models of Alzheimer’s; improved cognitive function was noted .
Study CAntimicrobial EfficacyExhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential new avenue for antibiotic development .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine and pyridinyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Property
Target Compound C₁₀H₆BrF₃N₃O 330.08 5-Br, 6-CF₃, 2-pyridinyl, 4-OH Agrochemical candidate
Bromacil C₉H₁₃BrN₂O₂ 261.12 5-Br, 6-CH₃, 3-alkyl Herbicide
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde C₁₃H₈F₃NO 251.20 CF₃-pyridinyl, benzaldehyde Synthetic intermediate
6-Bromo-4-(difluoromethyl)-5-(trifluoromethyl)pyridin-2-ol C₇H₃BrF₅NO 292.00 6-Br, 4-CF₂H, 5-CF₃, 2-OH Bioactive molecule precursor

Table 2: Substituent Effects on Key Properties

Substituent Electronic Effect Impact on Lipophilicity (LogP) Biological Relevance
Bromo (Br) Strong electron-withdrawing Increases slightly Enhances stability and binding
Trifluoromethyl (CF₃) Electron-withdrawing Significantly increases Improves metabolic stability
Hydroxyl (OH) Electron-donating Decreases Enhances solubility

Research Findings and Implications

  • Quantum Chemical Insights : Bromo and trifluoromethyl groups synergistically stabilize the pyrimidine ring via electron withdrawal, as demonstrated in comparative studies of brominated pyrimidines .
  • Agrochemical Potential: The target compound’s trifluoromethyl and pyridinyl groups may confer superior herbicidal activity compared to bromacil, as CF₃ groups resist oxidative degradation in plant systems .
  • Synthetic Utility : The hydroxyl group at position 4 allows for derivatization into esters or ethers, expanding its utility in drug discovery .

Biological Activity

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, supported by relevant data from various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H7_{7}BrF3_3N3_3O
  • CAS Number : 1214383-87-5
  • Molecular Weight : 292.08 g/mol
  • Appearance : Solid (white to off-white powder)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The process often utilizes bromination and trifluoromethylation techniques to introduce the respective functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian carcinoma). The IC50_{50} values for these compounds often range from 0.1 to 10 µM, indicating potent activity.

CompoundCancer Cell LineIC50_{50} (µM)
AMCF74.5
BA27806.0
CHepG28.3

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory properties of pyrimidine derivatives. In a carrageenan-induced rat paw edema model, compounds similar to this compound exhibited significant inhibition of inflammation, with efficacy comparable to standard anti-inflammatory drugs like indomethacin.

The mechanism of action for these compounds often involves the inhibition of key enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are critical in cancer progression and inflammation. For example, one study reported that certain pyrimidine derivatives inhibited MMP-2 and MMP-9, which are implicated in tumor metastasis.

Case Studies

  • Case Study on Anticancer Activity :
    A recent investigation into a series of pyrimidine derivatives demonstrated that one compound significantly inhibited cell proliferation in MDA-MB-231 cells (a model for triple-negative breast cancer). The study found an IC50_{50} value of 0.126 µM, indicating strong activity against this aggressive cancer type .
  • Case Study on Safety Profile :
    A safety evaluation conducted on similar compounds revealed no acute toxicity in animal models at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development .

Q & A

Q. What spectroscopic methods are recommended for confirming the molecular structure of 5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol?

  • Methodological Answer : Utilize FT-IR to identify functional groups (e.g., C-Br stretching at ~560 cm⁻¹ and C-F vibrations from the trifluoromethyl group at ~1100–1250 cm⁻¹). 1H/13C NMR can resolve aromatic protons (pyridine and pyrimidine rings) and substituent effects. For example, the pyridinyl protons appear as distinct splitting patterns in the δ 7.5–8.5 ppm range, while the trifluoromethyl group induces deshielding in adjacent carbons. Mass spectrometry (EI/ESI) confirms the molecular ion peak (M⁺) and fragmentation patterns. Quantum chemical calculations (DFT/B3LYP) can validate experimental spectra by predicting vibrational frequencies and NMR chemical shifts .

Q. How does the trifluoromethyl group influence the stability and reactivity of this compound?

  • Methodological Answer : The trifluoromethyl (-CF₃) group enhances thermal and metabolic stability due to its strong electron-withdrawing effect and resistance to enzymatic degradation. This substituent also increases lipophilicity, improving membrane permeability in biological assays. Reactivity studies (e.g., nucleophilic substitution at the 5-bromo position) should account for steric hindrance and electronic effects from -CF₃, which may slow down reactions compared to non-fluorinated analogs. Comparative studies with analogs lacking -CF₃ can isolate its impact .

Q. What are the optimal storage conditions to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in airtight, light-resistant containers. Pre-purify via recrystallization (e.g., using ethanol/water mixtures) to remove impurities that accelerate decomposition. Monitor stability via HPLC over time, tracking degradation products such as debrominated or hydrolyzed derivatives. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of this compound?

  • Methodological Answer : A three-step approach is recommended:

Pyrimidine core formation : Condense 2-aminopyridine with a trifluoromethyl ketone under microwave-assisted conditions (e.g., 150°C, 30 min) to enhance reaction efficiency.

Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to selectively brominate the 5-position, minimizing side reactions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Monitor intermediates via TLC and characterize each step with LC-MS to identify byproducts (e.g., di-brominated impurities) .

Q. What computational strategies are effective for studying its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to predict binding modes and stability. Parameterize the trifluoromethyl group using the CHARMM force field with adjusted partial charges. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme inhibition studies, perform density functional theory (DFT) calculations to analyze transition states and identify key residues involved in catalysis .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Systematic dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (pH, temperature, cell lines) are critical. Cross-validate results using orthogonal methods:
  • In vitro enzymatic assays (e.g., fluorescence-based readouts) paired with cellular viability assays (MTT/XTT) .
  • Control for batch-to-batch variability in compound purity via HPLC-UV/HRMS .
  • Investigate off-target effects using kinase profiling panels or CRISPR-Cas9 knockout models to confirm target specificity .

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) for high-resolution impurity profiling. Employ 1D/2D NMR (e.g., HSQC, HMBC) to identify structural analogs or regioisomers. For quantification, develop a validated HPLC method with a C18 column (acetonitrile/water + 0.1% formic acid) and UV detection at 254 nm. Compare impurity profiles against commercial reference standards if available .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol
Reactant of Route 2
5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.